molecular formula C9H11NO3 B13067690 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B13067690
M. Wt: 181.19 g/mol
InChI Key: ZBJKZUFIGIFHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by a pyridone ring substituted with a methyl group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the condensation of a suitable pyridone derivative with a propanoic acid derivative. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridone ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridone ring.

Scientific Research Applications

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit DNA gyrase B, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its propanoic acid moiety allows for different reactivity and interactions compared to its boronic acid counterparts.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(1-methyl-2-oxopyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-6(9(12)13)7-3-4-10(2)8(11)5-7/h3-6H,1-2H3,(H,12,13)

InChI Key

ZBJKZUFIGIFHMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)N(C=C1)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.